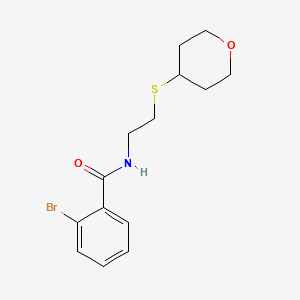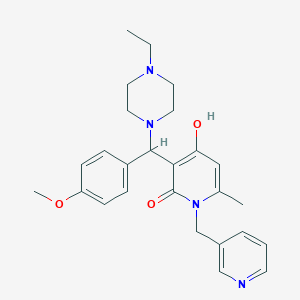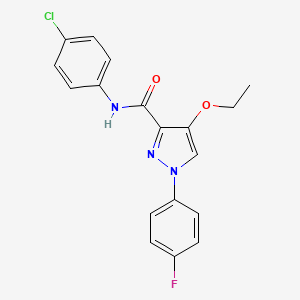
3-Bromo-2-chloropyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-chloropyridin-4-ol is a halogenated pyridine derivative that has been the subject of various studies due to its potential as a key intermediate in the synthesis of more complex organic compounds. The compound's halogen substituents make it a versatile reactant in nucleophilic aromatic substitution (SNAr) reactions, which can lead to the formation of various heterocyclic structures, such as thienopyridines .
Synthesis Analysis
The synthesis of 3-bromo-2-chloropyridin-4-ol derivatives has been explored through different methodologies. One approach involves a regiocontrolled SNAr reaction with sodium methanethiolate (NaSMe) to obtain bromo(methylthio)pyridines, which serve as precursors for the synthesis of 3-halo-2-(hetero)arylthieno[2,3-b]pyridines and thieno[3,2-b]pyridines . Another synthesis route for related compounds includes the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which are prepared by reducing substituted nitrobenzene compounds .
Molecular Structure Analysis
The molecular structure of 3-bromo-2-chloropyridin-4-ol derivatives has been studied using various techniques, including X-ray crystallography and spectroscopy. For instance, the crystal structures of related compounds, such as 3-bromo-5-hydroxy-2,6-dimethylpyridine, have been determined, revealing details about their molecular conformation and hydrogen bonding patterns . Additionally, the molecular geometry of similar compounds in the solid state has been investigated, with a focus on intermolecular hydrogen bonding and π-π interactions .
Chemical Reactions Analysis
3-Bromo-2-chloropyridin-4-ol and its derivatives participate in a variety of chemical reactions. These include the Sonogashira coupling, followed by halocyclization to afford the expected 3-halo-2-(hetero)arylthienopyridines . The compound's reactivity has also been utilized in the synthesis of novel carboxamides with potential insecticidal and fungicidal activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromo-2-chloropyridin-4-ol derivatives have been characterized through vibrational spectroscopy and theoretical calculations. Studies have provided insights into the vibrational features of these compounds, which are influenced by strong asymmetric hydrogen bonding . Quantum mechanical calculations have been performed to understand the molecular stability, bond strength, and electronic properties, such as HOMO-LUMO energies and electron density distribution . Additionally, comparative analyses of halopyridines have been conducted to examine the impact of halogen substitution on bond lengths and molecular structure .
Scientific Research Applications
1. Halogen Exchange in Pyridines
A study by Schlosser & Cottet (2002) explored the halogen/halogen displacement in various pyridines, including 2,4-dichloropyridine. This process is significant for understanding the chemical behavior and potential applications of halogenated pyridines like 3-Bromo-2-chloropyridin-4-ol (Schlosser & Cottet, 2002).
2. Selective Amination of Polyhalopyridines
Jianguo Ji, Tao Li, and W. Bunnelle (2003) demonstrated selective amination of polyhalopyridines. This research, involving compounds like 5-bromo-2-chloropyridine, provides insights into the chemical reactivity of halopyridines, which could be extrapolated to 3-Bromo-2-chloropyridin-4-ol (Ji, Li, & Bunnelle, 2003).
3. Synthesis and Biological Activity
Li et al. (2015) synthesized a compound involving 3-bromo-1-(3-chloropyridin-2-yl) and studied its crystal structure and biological activity. Although not directly involving 3-Bromo-2-chloropyridin-4-ol, this research provides insights into the potential biological applications of related compounds (Li et al., 2015).
4. Vibrational Spectra and Structure Analysis
Research by Boopalachandran, Sheu, and Laane (2012) on the vibrational spectra and structure of various halopyridines, including 2-bromo- and 3-bromopyridine, sheds light on the structural characteristics of halogenated pyridines, which is relevant for understanding the properties of 3-Bromo-2-chloropyridin-4-ol (Boopalachandran, Sheu, & Laane, 2012).
5. Microwave-assisted Amination
Kim et al. (2010) presented a method for microwave-assisted amination of 3-bromo-2-chloropyridine. This study is directly relevant to 3-Bromo-2-chloropyridin-4-ol, providing valuable information on innovative synthetic techniques (Kim et al., 2010).
Safety and Hazards
The safety data sheet for a similar compound, “2-Bromo-3-chloropyridin-4-ol”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .
properties
IUPAC Name |
3-bromo-2-chloro-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFWCVWUCXALOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloropyridin-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2,4-dichlorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2504879.png)



![ethyl 1-(2-chlorobenzyl)-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)


![N-(11-Oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-3-yl)prop-2-enamide](/img/structure/B2504889.png)

![(Z)-2-(furan-2-ylmethylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2504891.png)

![N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2504895.png)
![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2504898.png)